

Application Note: High-Sensitivity Quantification of Olsalazine in Biological Fluids

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Compound of Interest

Compound Name: Olsalazine-13C12 Sodium Salt

Cat. No.: B1159661

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Methodology: Isotope Dilution LC-MS/MS (ID-LC-MS/MS) Analyte: Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) Internal Standard: Olsalazine-13C12 Matrices: Human Plasma, Serum, Urine[1][2]

Introduction & Scientific Rationale

Olsalazine is a prodrug composed of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond (

).[1][2] While effective for Ulcerative Colitis, its bioanalysis presents two distinct challenges that standard generic protocols fail to address:

- **Azo-Bond Instability:** The azo linkage is susceptible to reductive cleavage by azoreductase enzymes present in fecal bacteria and, to a lesser extent, in non-sterile biological fluids or during improper sample handling.[2] This mimics the drug's metabolic activation, leading to artificial under-estimation of Olsalazine and over-estimation of Mesalamine (5-ASA).[1][2]
- **Ionic Complexity:** As a dicarboxylic acid with two phenolic hydroxyls, Olsalazine is highly polar and acidic.[1][2] This results in poor retention on standard C18 columns without specific

pH control and significant ion suppression from matrix phospholipids in negative-mode ESI.

[1][2]

Why Olsalazine-13C12? Deuterated analogs (

) often suffer from deuterium-hydrogen exchange (D/H exchange) at the acidic phenolic sites or slight chromatographic separation from the analyte due to isotope effects.[1][2] Olsalazine-13C12, with the stable carbon-13 label incorporated into the aromatic rings, is chemically identical to the analyte but mass-resolved. It co-elutes perfectly, compensating for matrix effects and ionization variability in real-time.[1][2]

Chemical Properties & Reagents

Property	Olsalazine (Analyte)	Olsalazine-13C12 (IS)	Implication for Protocol
Formula			Mass Shift: +12 Da
MW	302.24 g/mol	~314.2 g/mol	Distinct precursor ions
pKa	pKa1 ~2.5, pKa2 ~11	Same	Acidic: Retains on Anion Exchange (WAX)
LogP	~3.1 (Unionized)	Same	Hydrophobic enough for C18 if acidified
Solubility	DMSO, Methanol, High pH Water	Same	Stock solutions must be in DMSO/MeOH

Sample Preparation Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A (SPE) is the "Gold Standard" for high sensitivity and phospholipid removal.[1][2] Protocol B (PPT) is a "Rapid Screen" for high-concentration samples.[1][2]

Critical Pre-Analytical Step: Stabilization[1][2]

- Temperature: All processing must occur on wet ice ().

- Antimicrobial Precaution: For urine samples, add 1% Formic Acid immediately upon collection to inhibit bacterial azoreductase activity and stabilize the azo bond.

Protocol A: Weak Anion Exchange (WAX) SPE (Recommended)

Target Audience: PK studies requiring LLOQ < 1 ng/mL and minimal matrix effect.[1][2]

Rationale: Olsalazine is negatively charged at neutral pH.[1][2] A Weak Anion Exchange (WAX) sorbent captures the drug by charge, allowing rigorous organic washing to remove neutral lipids and phospholipids before elution.[2]

- Conditioning:
 - 1 mL Methanol[1][2]
 - 1 mL Water[1][2]
- Sample Pre-treatment:
 - Mix 200 μ L Plasma/Urine + 20 μ L IS Working Sol. (500 ng/mL Olsalazine-¹³C₁₂).[1][2]
 - Add 600 μ L 2% Formic Acid in water (Acidifies matrix to disrupt protein binding, but ensures WAX retention if pH < pKa of sorbent? Correction: For WAX, we want the analyte ionized. Olsalazine pKa is low (~2.5).[1][2] We should load at pH ~5-6 to ensure it is anionic, or use MAX (Mixed-mode Anion Exchange).[1][2]
 - Refined Step: Use MAX (Strong Anion Exchange) or WAX.[1][2] Loading at pH 7 (Water) ensures Olsalazine is ionized ().[1][2]
 - Corrected Pre-treatment: Dilute sample 1:1 with 50 mM Ammonium Acetate (pH 7).
- Loading:
 - Load pre-treated sample onto Oasis MAX or Strata-X-A cartridge (30 mg).[1][2]

- Flow rate: 1 mL/min.[1][2]
- Wash 1 (Matrix Removal):
 - 1 mL 5% Ammonium Hydroxide in Water (Removes proteins/neutrals).[1][2]
- Wash 2 (Lipid Removal):
 - 1 mL Methanol (Elutes neutrals/lipids while analyte stays bound by charge).[1][2]
- Elution:
 - 2 x 250 μ L 2% Formic Acid in Methanol (Acidification neutralizes the drug/sorbent interaction, releasing the analyte).[2]
- Reconstitution:
 - Evaporate to dryness (
 - ,
 -).
 - Reconstitute in 100 μ L Mobile Phase.

Protocol B: Protein Precipitation (PPT)

Target Audience: Discovery phase, high concentrations (>50 ng/mL).[1][2]

- Aliquot 50 μ L Plasma into a 96-well plate.
- Add 200 μ L Acetonitrile containing 0.1% Formic Acid and IS (Olsalazine-13C12).
 - Note: Acidified ACN ensures protein crashing and stops enzymatic activity.[1]
- Vortex vigorously (2 min).
- Centrifuge at 4,000 x g for 10 min (
-).
- Transfer 100 μ L supernatant to a fresh plate.

- Dilute with 100 μ L Water (to match initial mobile phase strength).

LC-MS/MS Conditions

Chromatographic Logic: A C18 column is sufficient if the mobile phase is acidic (keeping Olsalazine protonated/hydrophobic).[1][2] However, a Phenyl-Hexyl column provides superior selectivity for the aromatic azo-structure through pi-pi interactions.[1][2]

- Column: Phenomenex Kinetex Phenyl-Hexyl or Waters BEH C18 (mm, 1.7 μ m).[1][2]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1][2]
- Gradient:
 - 0.0 min: 10% B[1][2]
 - 0.5 min: 10% B
 - 3.0 min: 95% B[1][2]
 - 4.0 min: 95% B[1][2]
 - 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Negative Mode): Olsalazine ionizes best in negative mode (

) due to the carboxylic acid groups.[1][2]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Mechanistic Origin
Olsalazine	301.0	152.0	25	Cleavage of Azo bond (forming 5-ASA radical)
301.0	257.0	15	(Loss of)	
Olsalazine- ¹³ C ₁₂	313.0	158.0	25	Symmetric cleavage of labeled ring
313.0	269.0	15	Loss of	

Note: The +12 Da shift in the precursor (301->313) confirms the label. The product ion 152 (5-ASA) shifts to 158 (+6 Da), confirming the label is on the benzene ring.[2]

Method Validation & Quality Control

To ensure Trustworthiness, the method must demonstrate the following performance metrics (based on FDA/EMA Bioanalytical Guidelines):

- Linearity:

ng/mL (

).[1][2][9][10]

- Recovery: Compare analyte peak area (pre-extraction spike) vs. post-extraction spike.

Target:

for SPE.

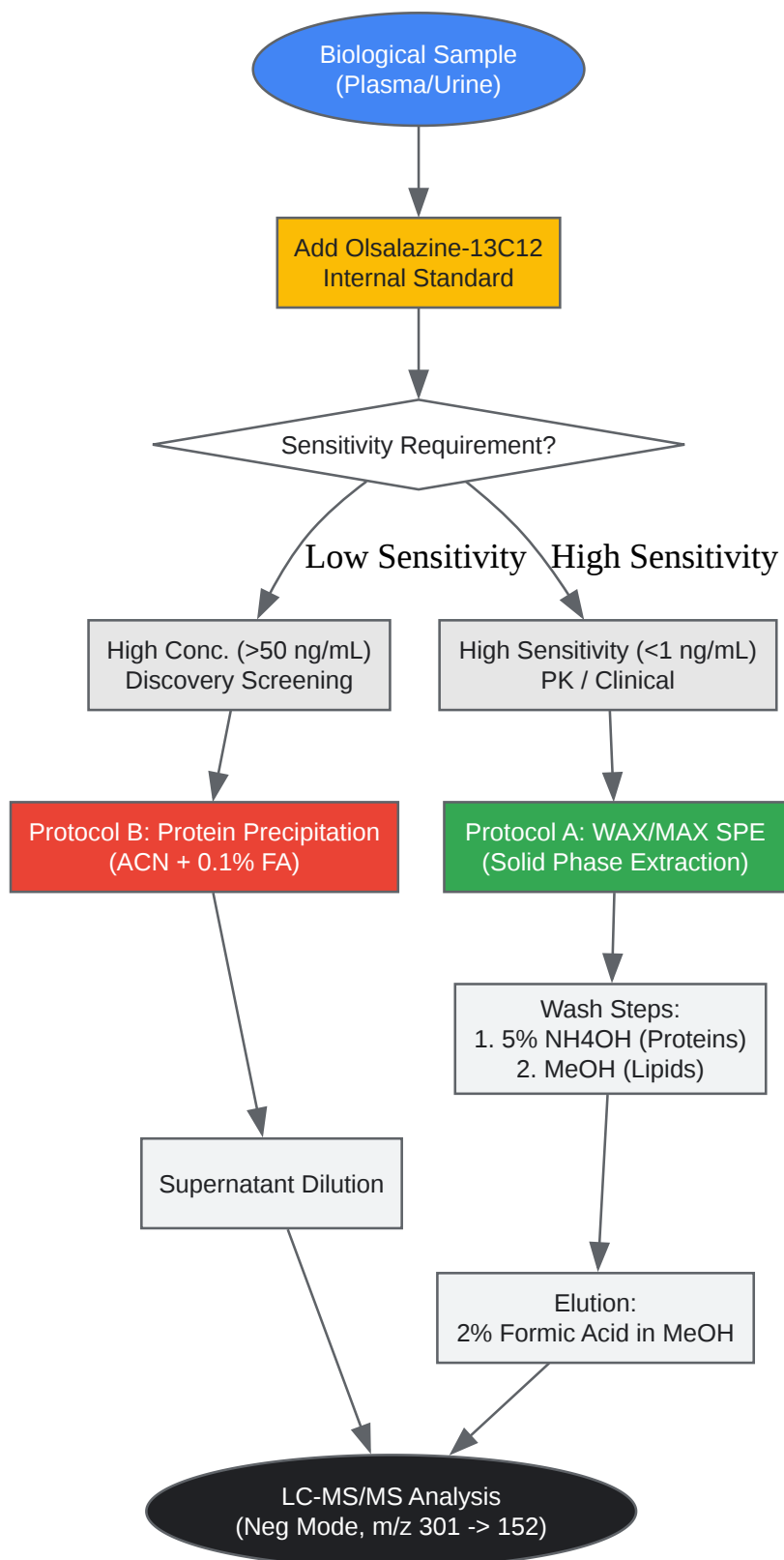
- Matrix Factor: Compare IS-normalized response in matrix vs. solvent. Value should be

.[1][2]

- Crucial Check: If Matrix Factor < 0.8, phospholipids are suppressing the signal. Switch from PPT to Protocol A (WAX SPE).
- Stability:
 - Bench-top: 4 hours on ice (Verify azo bond stability).
 - Freeze-Thaw: 3 cycles at

Visual Workflows

Figure 1: Decision Matrix for Sample Preparation



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Caption: Decision tree selecting between Protein Precipitation (PPT) for speed and Solid Phase Extraction (SPE) for high-sensitivity applications.

Figure 2: Chemical Logic of Extraction



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Caption: Mechanism of Weak Anion Exchange (WAX) SPE. pH switching is utilized to bind the analyte while washing away interferences, then eluting by neutralizing the acid group.

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